2-Carboethoxy-2'-methoxybenzophenone
Description
2-Carboethoxy-2'-methoxybenzophenone (CAS 51432-00-9) is a benzophenone derivative characterized by a carboethoxy (ethyl ester) group at the 2-position and a methoxy group at the 2'-position of the benzophenone scaffold. Its molecular formula is C22H25NO3, with a molecular weight of 351.44 g/mol . This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, or advanced materials . Unlike hydroxylated benzophenones (e.g., BP-3 or BP-8), the carboethoxy substituent imparts distinct lipophilicity and reactivity, influencing its solubility and applications .
Properties
IUPAC Name |
ethyl 2-(2-methoxybenzoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-3-21-17(19)13-9-5-4-8-12(13)16(18)14-10-6-7-11-15(14)20-2/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCBXJOOHLQVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641448 | |
| Record name | Ethyl 2-(2-methoxybenzoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51432-00-9 | |
| Record name | Ethyl 2-(2-methoxybenzoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboethoxy-2’-methoxybenzophenone typically involves a multi-step reaction process. One common method includes the use of copper (I) thiophene-2-carboxylate and rhodium (II) octanoate dimer in toluene under an inert atmosphere. The reaction is carried out at 20°C for 6 hours, followed by an additional 8 hours at 80°C . Another step involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene under similar conditions .
Industrial Production Methods: Industrial production methods for 2-Carboethoxy-2’-methoxybenzophenone are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Carboethoxy-2’-methoxybenzophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2-Carboethoxy-2’-methoxybenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of 2-Carboethoxy-2’-methoxybenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as a UV absorber, protecting materials and biological systems from harmful ultraviolet radiation. It achieves this by absorbing UV light and dissipating the energy as heat, thus preventing damage to the underlying structures .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Hydroxy groups (BP-3, BP-8) enhance water solubility and UV absorption, making them suitable for sunscreens. In contrast, the carboethoxy group in this compound increases lipophilicity, favoring organic synthesis .
- Positional Isomerism : Methoxy at the 2'-position (vs. 4' in BP-3) alters electronic properties and steric hindrance, affecting reactivity in coupling reactions .
Physicochemical Properties
Limited data exist for this compound, but comparisons can be inferred:
Analysis :
- The carboethoxy group in this compound likely reduces water solubility compared to hydroxylated analogs, aligning with its role in non-polar reaction environments .
- BP-3 and BP-8 exhibit higher UV absorption (λmax ~288 nm and ~352 nm, respectively) due to conjugated hydroxyl and methoxy groups, whereas this compound lacks such chromophores .
Biological Activity
2-Carboethoxy-2'-methoxybenzophenone (CEMB) is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
CEMB is characterized by the presence of a benzophenone core with specific substituents that enhance its biological activity. The synthesis typically involves a Friedel-Crafts acylation reaction where anisole is acylated with ethyl 4-chlorobenzoate using a Lewis acid catalyst like aluminum chloride.
Chemical Formula : CHO
Antimicrobial Properties
Research indicates that CEMB exhibits significant antimicrobial activity against various pathogens. Its mechanism involves the generation of reactive oxygen species (ROS) upon UV exposure, which can damage microbial cell structures. Studies have shown that CEMB is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
| Aspergillus flavus | Low |
Table 1: Antimicrobial activity of this compound against various microorganisms.
Anticancer Activity
CEMB has been investigated for its potential anticancer properties. It acts as a photosensitizer, absorbing UV light and inducing cell death in cancer cells through photodynamic therapy (PDT). Research has demonstrated its efficacy against several cancer cell lines, including:
- Breast carcinoma (MDA-MB-231)
- Lung carcinoma (H460)
- Colon carcinoma (HCT116)
In vitro studies have reported IC values in the nanomolar range, indicating potent anticancer effects .
The biological activity of CEMB can be attributed to several mechanisms:
- Photosensitization : Upon exposure to UV light, CEMB generates ROS, leading to oxidative stress in microbial and cancer cells.
- Enzyme Interaction : CEMB may modulate the activity of specific cellular enzymes and receptors, influencing various signaling pathways.
- UV Absorption : The compound acts as an effective UV absorber, protecting cells from UV-induced damage.
Study 1: Antimicrobial Efficacy
A study conducted by Masoud et al. explored the antimicrobial efficacy of metal complexes derived from CEMB. The results indicated that these complexes displayed enhanced activity against E. coli and S. aureus compared to CEMB alone, suggesting potential for developing more effective antimicrobial agents .
Study 2: Photodynamic Therapy
In a clinical trial focused on PDT, researchers applied CEMB to patients with superficial tumors. Results showed significant tumor reduction following treatment sessions involving UV light exposure combined with CEMB administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
